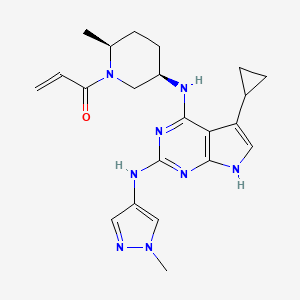
Jak3/btk-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jak3/btk-IN-3 is a potent inhibitor targeting Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). These kinases play crucial roles in immune signaling pathways, making this compound a promising compound for investigating autoimmune diseases and related conditions .
Métodos De Preparación
The synthesis of Jak3/btk-IN-3 involves several key steps, including reduction, cyclization, substitution, N-alkylation, and deprotection. These reactions are typically carried out under controlled conditions to ensure the purity and efficacy of the final product . Industrial production methods often involve optimizing these synthetic routes to scale up the production while maintaining high quality and consistency.
Análisis De Reacciones Químicas
Jak3/btk-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its activity.
Reduction: Used to convert specific functional groups to their reduced forms, impacting the compound’s stability and reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives of this compound.
Cyclization: This reaction helps in forming ring structures within the compound, which can enhance its binding affinity to target kinases.
Aplicaciones Científicas De Investigación
Jak3/btk-IN-3 has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition mechanisms of JAK3 and BTK, providing insights into kinase signaling pathways.
Biology: The compound is valuable in exploring the roles of JAK3 and BTK in immune cell function and development.
Mecanismo De Acción
Jak3/btk-IN-3 exerts its effects by inhibiting the activity of JAK3 and BTK. These kinases are involved in signal transduction pathways that regulate immune responses. By targeting these kinases, this compound can modulate the immune system, reducing inflammation and autoimmunity . The compound binds to the active sites of JAK3 and BTK, preventing their phosphorylation and subsequent activation of downstream signaling pathways .
Comparación Con Compuestos Similares
Jak3/btk-IN-3 is unique due to its dual inhibition of JAK3 and BTK, which provides a synergistic effect in treating autoimmune diseases. Similar compounds include:
PF-06651600: A selective JAK3 inhibitor used in clinical trials for rheumatoid arthritis and inflammatory bowel disease.
Ibrutinib: A BTK inhibitor used in the treatment of B-cell malignancies.
Acalabrutinib: Another BTK inhibitor with high selectivity, used in treating chronic lymphocytic leukemia.
This compound stands out due to its ability to target both JAK3 and BTK, offering a broader therapeutic potential compared to compounds that inhibit only one of these kinases .
Propiedades
Fórmula molecular |
C22H28N8O |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
1-[(2S,5R)-5-[[5-cyclopropyl-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-2-methylpiperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C22H28N8O/c1-4-18(31)30-12-15(8-5-13(30)2)25-21-19-17(14-6-7-14)10-23-20(19)27-22(28-21)26-16-9-24-29(3)11-16/h4,9-11,13-15H,1,5-8,12H2,2-3H3,(H3,23,25,26,27,28)/t13-,15+/m0/s1 |
Clave InChI |
RBBKSKAGLMNDCU-DZGCQCFKSA-N |
SMILES isomérico |
C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC(=NC3=C2C(=CN3)C4CC4)NC5=CN(N=C5)C |
SMILES canónico |
CC1CCC(CN1C(=O)C=C)NC2=NC(=NC3=C2C(=CN3)C4CC4)NC5=CN(N=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















